2-(2-fluoroethoxy)ethane-1-sulfonyl chloride
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Overview
Description
2-(2-fluoroethoxy)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C4H8ClFO3S and a molecular weight of 190.62 g/mol . This compound is known for its utility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluoroethoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-fluoroethoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(2-fluoroethoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reaction with an amine can yield a sulfonamide derivative .
Scientific Research Applications
2-(2-fluoroethoxy)ethane-1-sulfonyl chloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-fluoroethoxy)ethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which makes the compound highly reactive .
Comparison with Similar Compounds
Similar Compounds
2-(2,2-difluoroethoxy)ethanol: This compound is similar in structure but contains two fluorine atoms instead of one.
Ethane-1-sulfonyl chloride: Lacks the fluoroethoxy group, making it less reactive in certain reactions.
Uniqueness
2-(2-fluoroethoxy)ethane-1-sulfonyl chloride is unique due to the presence of both the fluoroethoxy group and the sulfonyl chloride group. This combination imparts distinct reactivity and makes it valuable in various synthetic applications .
Properties
CAS No. |
2624141-93-9 |
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Molecular Formula |
C4H8ClFO3S |
Molecular Weight |
190.62 g/mol |
IUPAC Name |
2-(2-fluoroethoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C4H8ClFO3S/c5-10(7,8)4-3-9-2-1-6/h1-4H2 |
InChI Key |
ZZUPYGDKJXDBBZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CF)OCCS(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
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